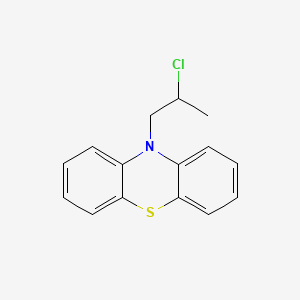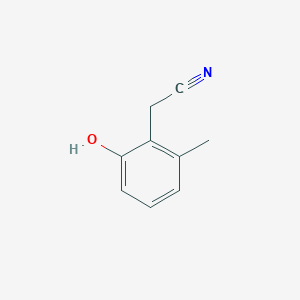
(3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C13H13BN2O2 and a molecular weight of 240.07 g/mol . This compound is known for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid typically involves the hydroboration of an appropriate precursor. Hydroboration is a common method for preparing organoborane reagents, where a B–H bond is added across an alkene or alkyne . The reaction conditions are generally mild and functional group tolerant, making this method efficient for synthesizing various boronic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, followed by purification steps to achieve the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol or alkane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds .
Applications De Recherche Scientifique
(3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity . This interaction is crucial for its role as an enzyme inhibitor and its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the cyclopropyl and pyrazinyl groups.
4-Boronophenylalanine: Used in BNCT, similar in its boron-containing structure but different in its amino acid functionality.
Uniqueness
(3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid is unique due to its specific structural features, such as the cyclopropyl and pyrazinyl groups, which can influence its reactivity and binding properties. These features make it a valuable reagent in organic synthesis and a potential candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C13H13BN2O2 |
|---|---|
Poids moléculaire |
240.07 g/mol |
Nom IUPAC |
(3-cyclopropyl-5-pyrazin-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C13H13BN2O2/c17-14(18)12-6-10(9-1-2-9)5-11(7-12)13-8-15-3-4-16-13/h3-9,17-18H,1-2H2 |
Clé InChI |
FYRNAPIBRLJEHT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)C2CC2)C3=NC=CN=C3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



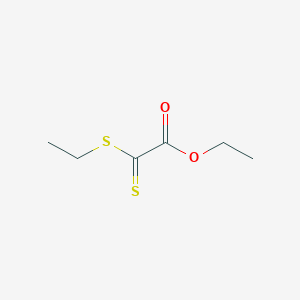
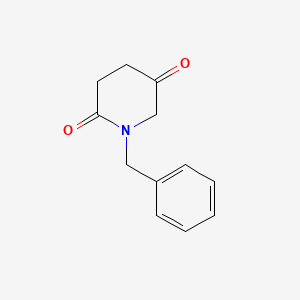
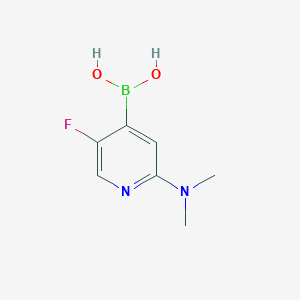
![10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine](/img/structure/B14069396.png)


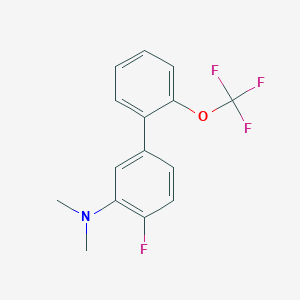
![2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B14069430.png)
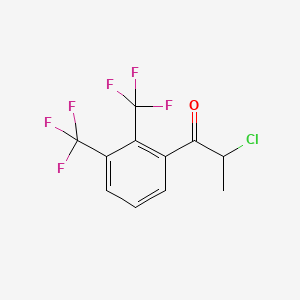
![(E)-3-(6-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14069438.png)
